molecular formula C8H4F2N2O4 B15207771 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole

Cat. No.: B15207771
M. Wt: 230.12 g/mol
InChI Key: QFCIDYDFRRRHTG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core substituted with a difluoromethoxy group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of benzo[d]oxazole, followed by the introduction of the difluoromethoxy group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and reagents can also be incorporated to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-(Difluoromethoxy)-5-aminobenzo[d]oxazole.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzo[d]oxazole derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrobenzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-Ethoxy-5-nitrobenzo[d]oxazole: Similar structure but with an ethoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzo[d]oxazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4F2N2O4

Molecular Weight

230.12 g/mol

IUPAC Name

2-(difluoromethoxy)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-5-3-4(12(13)14)1-2-6(5)15-8/h1-3,7H

InChI Key

QFCIDYDFRRRHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)OC(F)F

Origin of Product

United States

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